molecular formula C10H8BBrO2 B8792491 (7-Bromonaphthalen-2-yl)boronic acid

(7-Bromonaphthalen-2-yl)boronic acid

Cat. No. B8792491
M. Wt: 250.89 g/mol
InChI Key: LSZSXMFHYFOASX-UHFFFAOYSA-N
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Patent
US09056883B2

Procedure details

First, 3.0 g of 2,7-dibromonaphthalene was placed into a 500-mL three-neck flask, and the air in the flask was replaced with nitrogen. To this compound was added 150 mL of tetrahydrofuran (THF), and this solution was stirred at −78° C. for 20 minutes. Then, 6.4 mL of a 1.7M hexane solution of n-butyllithium (n-BuLi) was dripped into this mixture solution, followed by stirring at −78° C. for 2 hours. After the predetermined time had elapsed, 2.4 mL of trimethyl borate was added to the mixture and this solution was stirred for 18 hours while the temperature was raised to room temperature. After the predetermined time had elapsed, 60 mL of 1.0M hydrochloric acid was poured into this solution, and the mixture was stirred for 1 hour. Then, this mixture solution was separated into an organic layer and an aqueous layer. Organic substances were extracted with ethyl acetate from the obtained aqueous layer. The solution of the extract was combined with the organic layer that had been first obtained, and the mixture was washed with saturated brine and dried by addition of anhydrous magnesium sulfate to the organic layer. Then, the filtrate obtained by gravity filtration was concentrated to give a white solid. The obtained white solid was washed with a mixed solvent of hexane and toluene, whereby 7-bromonaphthalene-2-boronic acid was obtained (as a white powder in 75% yield). The synthesis scheme of Step 1 is illustrated in the following (a-5).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6](Br)=[CH:7][CH:8]=2)[CH:3]=1.C([Li])CCC.[B:18](OC)([O:21]C)[O:19]C.Cl>CCCCCC.O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([CH:8]=[CH:7][C:6]([B:18]([OH:21])[OH:19])=[CH:5]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC2=CC(=CC=C2C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
this solution was stirred at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at −78° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
this solution was stirred for 18 hours while the temperature
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
was raised to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, this mixture solution was separated into an organic layer
EXTRACTION
Type
EXTRACTION
Details
Organic substances were extracted with ethyl acetate from the obtained aqueous layer
CUSTOM
Type
CUSTOM
Details
had been first obtained
WASH
Type
WASH
Details
the mixture was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by addition of anhydrous magnesium sulfate to the organic layer
CUSTOM
Type
CUSTOM
Details
Then, the filtrate obtained by gravity filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
The obtained white solid was washed with a mixed solvent of hexane and toluene

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC=C2C=CC(=CC2=C1)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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